molecular formula C4H8F2O3S B13607750 2,2-Difluoro-3-methanesulfonylpropan-1-ol

2,2-Difluoro-3-methanesulfonylpropan-1-ol

Cat. No.: B13607750
M. Wt: 174.17 g/mol
InChI Key: RFLSDBASCHKILV-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methanesulfonylpropan-1-ol is a fluorinated organic compound with a molecular weight of 174.2 g/mol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methanesulfonylpropan-1-ol typically involves the reaction of difluoromethane with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methanesulfonylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-3-methanesulfonylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methanesulfonylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-methanesulfonylpropan-1-ol is unique due to the presence of both fluorine atoms and a methanesulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C4H8F2O3S

Molecular Weight

174.17 g/mol

IUPAC Name

2,2-difluoro-3-methylsulfonylpropan-1-ol

InChI

InChI=1S/C4H8F2O3S/c1-10(8,9)3-4(5,6)2-7/h7H,2-3H2,1H3

InChI Key

RFLSDBASCHKILV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(CO)(F)F

Origin of Product

United States

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